Methyl 2,3-dihydroxypropanoate

Description

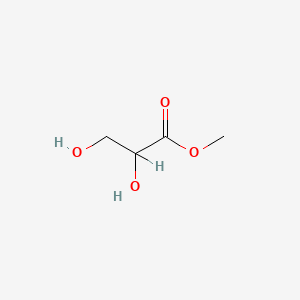

Methyl 2,3-dihydroxypropanoate (C₄H₈O₄, molecular weight 120.10) is a methyl ester derivative of 2,3-dihydroxypropanoic acid (glyceric acid). It exists in enantiomeric forms:

- (R)-Methyl 2,3-dihydroxypropanoate (CAS 18289-89-9), with a boiling point of 140°C at 15 Torr and density of 1.2795 g/cm³ .

- (S)-Methyl 2,3-dihydroxypropanoate (CAS 10303-88-5), with a boiling point of 241.5°C at 760 Torr and density of 1.285 g/cm³ . The racemic mixture (CAS 15909-76-9) shares similar physical properties but lacks stereochemical specificity . The compound is hygroscopic and typically stored at -20°C to prevent degradation . It serves as a chiral building block in pharmaceuticals, such as in the synthesis of Eliglustat, a glucosylceramide synthase inhibitor .

Properties

CAS No. |

15909-76-9 |

|---|---|

Molecular Formula |

C4H8O4 |

Molecular Weight |

120.1 g/mol |

IUPAC Name |

methyl 2,3-dihydroxypropanoate |

InChI |

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3 |

InChI Key |

COFCNNXZXGCREM-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CO)O |

Canonical SMILES |

COC(=O)C(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2,3-Dihydroxy-2-methylpropanoate

- Structure : Contains a methyl group at the C2 position (C₅H₁₀O₄).

- Synthesis : Produced via osmium tetroxide-catalyzed dihydroxylation of methyl methacrylate, yielding 23.1% after distillation .

- Properties: Boiling point 82–84°C at 0.65 Torr; lower yield compared to Methyl 2,3-dihydroxypropanoate due to steric hindrance from the methyl group .

- Applications: Limited due to challenges in purification and lower stability.

Benzyl-Protected Derivatives

- Example: Benzyl 3-O-tert-butyldiphenylsilyl-(2R)-2-O-[...]-2,3-dihydroxypropanoate (Compound 9 in ).

- Structure : Features benzyl and silyl protective groups, increasing molecular complexity.

- Synthesis : Requires multi-step protection/deprotection strategies (e.g., using TfOH and N-iodosuccinimide), with yields up to 81% .

- Applications : Intermediate in glycosylation reactions for carbohydrate-based drug synthesis.

Propane-1,3-diyl bis(2-hydroxypropanoate)

- Structure: Diester with two 2-hydroxypropanoate units (C₇H₁₀O₈).

- Similarity: 93% structural similarity to this compound .

- Properties : Higher viscosity and boiling point due to increased molecular weight and hydrogen bonding capacity.

Methyl 2,3-Diaminopropionate Dihydrochloride

- Structure: Amino groups replace hydroxyls (C₄H₁₁N₂O₂·2HCl).

- Properties : Water-soluble but unstable in basic conditions.

- Applications: Intermediate in peptide synthesis, contrasting with the hydroxyl-rich reactivity of this compound .

Comparative Data Table

*Yield from stereoselective synthesis in .

Q & A

Basic Research Questions

Q. How can Methyl 2,3-dihydroxypropanoate be identified and characterized in laboratory settings?

- Methodological Answer : Identification relies on analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Key physicochemical properties include a molecular weight of 120.10 g/mol (C₄H₈O₄), boiling point of 241.5°C at 760 mmHg, and a density of 1.285 g/cm³ . Storage conditions should adhere to 2–8°C in dry environments to prevent hydrolysis .

Q. What are effective synthetic routes for this compound?

- Methodological Answer : A common route involves esterification of 2,3-dihydroxypropanoic acid with methanol under acidic catalysis. Stereoselective synthesis can be achieved using enantiomerically pure starting materials, such as (S)-glyceric acid derivatives, to yield (S)-Methyl 2,3-dihydroxypropanoate . Advanced protocols employ protective groups (e.g., benzyl or silyl ethers) to selectively modify hydroxyl groups during multi-step syntheses .

Q. What key physicochemical properties impact experimental handling of this compound?

- Methodological Answer : The compound’s hygroscopic nature necessitates anhydrous storage. Its vapor pressure (0.00616 mmHg at 25°C) indicates low volatility, favoring reactions under reduced pressure. The refractive index (1.455) and flash point (103.7°C) are critical for solvent compatibility and safety in high-temperature reactions .

Advanced Research Questions

Q. How can impurities or degradation products of this compound be analyzed in pharmaceutical contexts?

- Methodological Answer : High-performance liquid chromatography (HPLC) paired with reference standards (e.g., EP impurity markers) is used to detect and quantify related compounds, such as 3-[4-(2-methylpropyl)phenyl]-propanoic acid. Calibration curves and mass spectrometry (LC-MS) enhance sensitivity for trace impurities .

Q. What strategies enable stereoselective synthesis of this compound enantiomers?

- Methodological Answer : Enzymatic resolution using lipases or esterases can separate racemic mixtures. Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) in esterification reactions ensures enantiomeric excess. Evidence from glycoconjugate synthesis highlights the use of tert-butyldiphenylsilyl (TBDPS) groups to protect specific hydroxyls during stereocontrolled reactions .

Q. What methodologies are used to study the role of this compound derivatives in biochemical pathways?

- Methodological Answer : Derivatives like Methyl 2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoate serve as probes for enzyme inhibition studies. Kinetic assays (e.g., Michaelis-Menten) and isotopic labeling (¹³C or ²H) track metabolic incorporation. Molecular docking simulations predict binding affinities to target proteins .

Q. What challenges arise in using protective groups during the synthesis of this compound analogs?

- Methodological Answer : Selective protection of vicinal diols requires orthogonal strategies. For example, benzyl ethers are stable under acidic conditions but require hydrogenolysis for removal, while silyl ethers (e.g., TBDPS) are base-labile. Competing side reactions, such as over-alkylation, necessitate careful monitoring via thin-layer chromatography (TLC) .

Q. What are best practices for presenting data on this compound in peer-reviewed publications?

- Methodological Answer : Follow journal-specific guidelines for graphics: limit chemical structures to 2–3 in tables or schemes, avoid compound-specific labels (e.g., "4b"), and use color-coded spectra for clarity. For synthesis protocols, include detailed reaction conditions (solvent, catalyst, temperature) and characterization data (NMR shifts, yields) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.